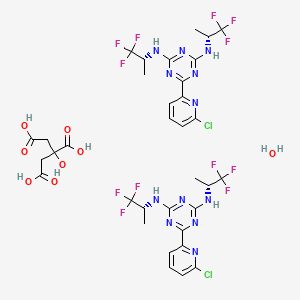
Vorasidenib citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vorasidenib citrate: is an experimental anti-cancer medication primarily used for the treatment of low-grade glioma. It is a small molecule inhibitor of isocitrate dehydrogenase-1 (IDH1) and isocitrate dehydrogenase-2 (IDH2), which are enzymes mutated in several forms of cancer . This compound has shown promise in prolonging progression-free survival in patients with IDH1- or IDH2-mutant low-grade glioma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vorasidenib citrate involves multiple steps, starting with the preparation of the core triazine structure. The key steps include:
Formation of the triazine ring: This involves the reaction of appropriate amines with cyanuric chloride under controlled conditions.
Substitution reactions: The triazine ring undergoes substitution reactions with various reagents to introduce the desired functional groups, including the chloropyridinyl and trifluoropropyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Purification steps: Utilizing techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Vorasidenib citrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The triazine ring can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Including sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed
Scientific Research Applications
Vorasidenib citrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of triazine derivatives.
Biology: Investigated for its effects on cellular metabolism and gene expression.
Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Vorasidenib citrate exerts its effects by inhibiting the activity of mutant IDH1 and IDH2 enzymes. These enzymes are involved in the conversion of isocitrate to alpha-ketoglutarate. Mutations in these enzymes lead to the production of the oncometabolite 2-hydroxyglutarate, which promotes tumor growth. By inhibiting these enzymes, this compound reduces the levels of 2-hydroxyglutarate, thereby inhibiting tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
Ivosidenib: Another IDH1 inhibitor used in the treatment of acute myeloid leukemia.
Enasidenib: An IDH2 inhibitor used in the treatment of relapsed or refractory acute myeloid leukemia.
Uniqueness
Vorasidenib citrate is unique in its ability to cross the blood-brain barrier, making it particularly effective in treating brain tumors such as low-grade gliomas . This sets it apart from other IDH inhibitors that may not have the same capability.
Properties
CAS No. |
2316810-02-1 |
|---|---|
Molecular Formula |
C34H36Cl2F12N12O8 |
Molecular Weight |
1039.6 g/mol |
IUPAC Name |
6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate |
InChI |
InChI=1S/2C14H13ClF6N6.C6H8O7.H2O/c2*1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21;7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*3-7H,1-2H3,(H2,22,23,25,26,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t2*6-,7-;;/m11../s1 |
InChI Key |
YOUTVRFNJAAFNS-DLVAHKFUSA-N |
Isomeric SMILES |
C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F.C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |
Canonical SMILES |
CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F.CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















